ethyl 4-[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]piperazine-1-carboxylate
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Description
Ethyl 4-[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H23N5O3S2 and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.12423196 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]piperazine-1-carboxylate (CAS Number: 1105227-44-8) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H23N5O3S2 with a molecular weight of 373.5 g/mol. Its structure features a piperazine core linked to a thiadiazole moiety, which is known for its biological significance.
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of 1,3,4-thiadiazole derivatives. This compound has shown significant activity against various bacterial strains:
- Gram-positive and Gram-negative Bacteria : Research indicates that this compound exhibits potent antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus . The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
2. Antioxidant Activity
The compound demonstrates notable antioxidant capabilities, which are crucial for mitigating oxidative stress in biological systems. This activity is attributed to the presence of the thiadiazole ring, which can scavenge free radicals effectively .
3. Anti-inflammatory Effects
Inflammation-related disorders can potentially be managed by this compound due to its anti-inflammatory properties. Studies suggest that it inhibits pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models .
4. Anticonvulsant Properties
The anticonvulsant activity of thiadiazole derivatives has been well-documented. This compound may act by modulating neurotransmitter systems and stabilizing neuronal membranes .
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of thiadiazole demonstrated that those with piperazine substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts. The docking studies supported these findings by showing favorable interactions with bacterial enzymes .
Case Study 2: Antioxidant Activity Evaluation
In vitro assays were performed to evaluate the antioxidant potential of the compound using DPPH and ABTS radical scavenging methods. The results indicated a significant reduction in radical concentrations, suggesting strong antioxidant properties .
Summary Table of Biological Activities
Properties
IUPAC Name |
ethyl 4-[5-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O3S2/c1-4-22-14(21)19-7-5-18(6-8-19)12-16-17-13(24-12)23-9-11(20)15-10(2)3/h10H,4-9H2,1-3H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVBHEVGMJEJQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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